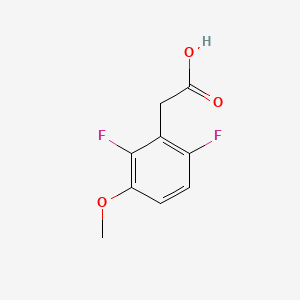

2,6-Difluoro-3-methoxyphenylacetic acid

Description

BenchChem offers high-quality 2,6-Difluoro-3-methoxyphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-methoxyphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-difluoro-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-7-3-2-6(10)5(9(7)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUMRKHFRAIFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396818 | |

| Record name | 2,6-Difluoro-3-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-65-3 | |

| Record name | 2,6-Difluoro-3-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,6-Difluoro-3-methoxyphenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methoxyphenylacetic acid (CAS No. 886498-65-3) is a halogenated aromatic carboxylic acid.[1] This technical guide provides a detailed overview of its physicochemical properties, a proposed synthetic route based on established chemical principles, and a discussion of its potential applications in the field of drug discovery and development. While specific research on this isomer is limited, this document extrapolates from the known characteristics of related fluorinated and methoxylated phenylacetic acid derivatives to offer valuable insights for researchers.

Introduction: The Significance of Fluorinated Phenylacetic Acid Derivatives in Medicinal Chemistry

Phenylacetic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of many therapeutic agents. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their biological activity. The high electronegativity and small size of fluorine can alter the acidity of nearby functional groups, modulate lipophilicity, and block metabolic pathways, often leading to improved pharmacokinetic and pharmacodynamic properties. The presence of a methoxy group can also impact a molecule's polarity and hydrogen bonding capacity.

2,6-Difluoro-3-methoxyphenylacetic acid combines these features, making it a compound of interest for the synthesis of novel bioactive molecules. This guide will explore the synthesis and potential utility of this specific structural isomer.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-Difluoro-3-methoxyphenylacetic acid is presented in the table below. These properties are crucial for understanding its solubility, stability, and potential for formulation.

| Property | Value | Source |

| CAS Number | 886498-65-3 | |

| Molecular Formula | C₉H₈F₂O₃ | [2] |

| Molecular Weight | 202.15 g/mol | [2] |

| Monoisotopic Mass | 202.04414 Da | [2] |

| Predicted XlogP | 1.6 | [2] |

| Appearance | Solid (predicted) | |

| SMILES | COC1=C(C(=C(C=C1)F)CC(=O)O)F | [2] |

| InChI | InChI=1S/C9H8F2O3/c1-14-7-3-2-6(10)5(9(7)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | [2] |

Proposed Synthesis of 2,6-Difluoro-3-methoxyphenylacetic acid

Caption: Proposed synthetic workflow for 2,6-Difluoro-3-methoxyphenylacetic acid.

Step-by-Step Experimental Protocol:

Step 1: Bromination of 2,6-Difluorotoluene to yield 2,6-Difluoro-benzyl bromide

-

Rationale: Free radical bromination is a highly effective method for the selective bromination of the benzylic position of toluene and its derivatives. N-Bromosuccinimide (NBS) is used as the bromine source, and azobisisobutyronitrile (AIBN) serves as the radical initiator. This method is preferred over using elemental bromine for better selectivity and milder reaction conditions.

-

Procedure:

-

To a solution of 2,6-difluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (1.1 eq).

-

Add a catalytic amount of AIBN (0.05 eq).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2,6-difluoro-benzyl bromide, which can be purified by vacuum distillation or column chromatography.

-

Step 2: Grignard Reaction and Carboxylation to yield 2,6-Difluoro-3-methoxyphenylacetic acid

-

Rationale: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. The benzyl bromide is converted to a Grignard reagent, which is a potent nucleophile. This nucleophile then attacks carbon dioxide (in the form of dry ice), and subsequent acidification yields the desired carboxylic acid.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Slowly add a solution of 2,6-difluoro-benzyl bromide (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction may need gentle heating to initiate.

-

Maintain a gentle reflux until most of the magnesium has been consumed, indicating the formation of the Grignard reagent.

-

Cool the Grignard solution to 0°C in an ice bath.

-

In a separate flask, place an excess of crushed dry ice (solid CO₂).

-

Carefully and slowly pour the Grignard reagent onto the dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2,6-Difluoro-3-methoxyphenylacetic acid.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Potential Applications in Drug Discovery

While there is a lack of specific biological data for 2,6-Difluoro-3-methoxyphenylacetic acid, its structural motifs suggest several potential areas of application in drug discovery and development.

-

As a Building Block for Novel Therapeutics: This compound can serve as a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, allowing for its incorporation into a wide range of molecular scaffolds.

-

Anti-inflammatory Agents: Many phenylacetic acid derivatives exhibit anti-inflammatory properties. The specific substitution pattern of 2,6-Difluoro-3-methoxyphenylacetic acid may lead to novel compounds with potent and selective anti-inflammatory activity.

-

Metabolic Disease Research: The fluorination pattern can influence the metabolic stability of the molecule, potentially leading to compounds with improved pharmacokinetic profiles for the treatment of metabolic disorders.

-

Oncology: The unique electronic properties conferred by the fluorine and methoxy groups could be exploited to design molecules that selectively target proteins or pathways implicated in cancer.

The logical progression from a starting material to a potential drug candidate is illustrated below.

Caption: Logical workflow for the utility of 2,6-Difluoro-3-methoxyphenylacetic acid in a drug discovery program.

Conclusion

2,6-Difluoro-3-methoxyphenylacetic acid is a chemical entity with significant potential for researchers in the life sciences. While direct experimental data remains to be published, this guide provides a solid foundation for its synthesis and exploration in medicinal chemistry. The proposed synthetic route is robust and relies on well-understood chemical transformations. The structural features of this compound make it an attractive starting point for the development of novel therapeutic agents. Further research into its biological activities is warranted and encouraged.

References

-

ChemSrc. (2024). 2,6-DIFLUORO-3-METHOXYPHENYLACETIC ACID | CAS#:886498-65-3. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-difluoro-3-methoxyphenylacetic acid. Retrieved from [Link]

- Google Patents. (2024). A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid.

- Google Patents. (2011). Preparation method of methoxyphenylacetic acid.

- Google Patents. (2009). Preparation of 2,3-difluorophenylacetic acid.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-3-methoxyphenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2,6-Difluoro-3-methoxyphenylacetic acid, a halogenated aromatic carboxylic acid, represents a molecule of significant interest within contemporary medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and a methoxy group onto the phenylacetic acid scaffold can profoundly influence its physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive exploration of the core physicochemical characteristics of 2,6-Difluoro-3-methoxyphenylacetic acid, offering both theoretical insights and practical methodologies for its analysis.

The presence of two fluorine atoms at the ortho positions to the acetic acid moiety introduces strong electron-withdrawing effects and potential for unique intramolecular interactions, which can impact acidity, lipophilicity, and metabolic stability. The methoxy group at the meta position further modifies the electronic landscape of the aromatic ring. Understanding these properties is paramount for researchers aiming to utilize this compound as a building block in the synthesis of novel therapeutic agents. This document is structured to provide a logical flow from fundamental molecular attributes to practical analytical and stability considerations, serving as a valuable resource for scientists engaged in the design and development of new chemical entities.

Core Molecular and Physical Properties

A foundational understanding of the basic molecular and physical properties of 2,6-Difluoro-3-methoxyphenylacetic acid is essential for its effective handling, formulation, and application in research.

Chemical Structure and Identity

-

IUPAC Name: 2-(2,6-Difluoro-3-methoxyphenyl)acetic acid

-

CAS Number: 886498-65-3

-

Molecular Formula: C₉H₈F₂O₃[1]

-

Molecular Weight: 202.15 g/mol

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| XlogP | 1.6 | PubChem[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Estimated ~3.5-4.0 | (See Section 2) |

| Solubility | Sparingly soluble in water | (See Section 3) |

Insight: The predicted XlogP of 1.6 suggests a moderate lipophilicity. This is a critical parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The presence of two fluorine atoms generally increases lipophilicity, while the carboxylic acid and methoxy groups contribute to its polarity.

Acidity and pKa

The acidity of the carboxylic acid moiety is a key determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding.

Theoretical Considerations

The pKa of a substituted phenylacetic acid is influenced by the electronic effects of the substituents on the phenyl ring. The two electron-withdrawing fluorine atoms at the ortho positions are expected to stabilize the carboxylate anion through inductive effects, thereby increasing the acidity (lowering the pKa) compared to the parent phenylacetic acid (pKa ≈ 4.3). The methoxy group at the meta position has a weaker electronic effect. Based on these considerations, the pKa of 2,6-Difluoro-3-methoxyphenylacetic acid is estimated to be in the range of 3.5 to 4.0.

Experimental Determination of pKa

A precise determination of the pKa is crucial for understanding the compound's behavior in biological systems. A potentiometric titration is a standard and reliable method for this purpose.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 2,6-Difluoro-3-methoxyphenylacetic acid and dissolve it in a known volume (e.g., 50 mL) of a co-solvent mixture (e.g., methanol/water, 1:1 v/v) to ensure complete dissolution.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the dissolved sample in a beaker with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Solubility Profile

The solubility of a drug candidate is a critical factor influencing its bioavailability. The solubility of 2,6-Difluoro-3-methoxyphenylacetic acid is expected to be pH-dependent due to the presence of the ionizable carboxylic acid group.

Theoretical Prediction

The aqueous solubility of organic compounds can be predicted using various computational models, though experimental verification is always recommended.[2][3][4][5][6] Generally, the solubility of carboxylic acids is low in acidic media (where the molecule is in its neutral form) and increases significantly in basic media (where it forms the more soluble carboxylate salt).

Experimental Determination of Aqueous Solubility

A common method to determine aqueous solubility is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

-

Sample Preparation: Add an excess amount of 2,6-Difluoro-3-methoxyphenylacetic acid to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the samples to separate the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of 2,6-Difluoro-3-methoxyphenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the acetic acid side chain, and the methoxy (-OCH₃) protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine and methoxy substituents. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm).[7]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 170-180 ppm), the aromatic carbons (with their chemical shifts influenced by the fluorine and methoxy groups), the methylene carbon, and the methoxy carbon.[8] The carbons directly bonded to fluorine will exhibit C-F coupling.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms.

General Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Process the spectra and assign the signals based on their chemical shifts, integration values, and coupling patterns. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions: [10][11][12]

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 3000-2850 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band between 1760-1690 cm⁻¹.

-

C-O Stretch (Carboxylic Acid and Ether): Bands in the 1320-1210 cm⁻¹ and 1275-1200 cm⁻¹ regions, respectively.

-

C-F Stretch: Strong absorptions in the 1400-1000 cm⁻¹ region.

General Protocol for FTIR Analysis (KBr Pellet Method) [13]

-

Sample Preparation: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and grind to a fine powder.

-

Pellet Formation: Press the mixture in a die under high pressure to form a transparent pellet.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

-

Expected Molecular Ion Peak ([M]⁺ or [M-H]⁻): In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be used to confirm the elemental composition. For C₉H₈F₂O₃, the expected exact mass is 202.0441 g/mol .

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group and cleavage of the side chain.

General Protocol for LC-MS Analysis [14]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Separation: Inject the sample into an HPLC system coupled to a mass spectrometer. A reversed-phase C18 column is commonly used.

-

Mass Analysis: Acquire mass spectra using an appropriate ionization technique, such as electrospray ionization (ESI), in both positive and negative ion modes.

Stability and Degradation

Understanding the stability of 2,6-Difluoro-3-methoxyphenylacetic acid under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions, as well as for identifying potential degradation products.[15][16][17][18]

Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to predict the degradation pathways and to develop and validate stability-indicating analytical methods.[17]

Typical Stress Conditions for Forced Degradation: [19]

-

Acidic Hydrolysis: Refluxing the compound in a dilute acid (e.g., 0.1 M HCl).

-

Basic Hydrolysis: Treating the compound with a dilute base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.

-

Oxidative Degradation: Exposing the compound to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Heating the solid compound at an elevated temperature (e.g., 60-80 °C).

-

Photolytic Degradation: Exposing the compound (in solid or solution form) to UV and visible light.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and excipients. HPLC is the most common technique for this purpose. The method development involves optimizing the mobile phase, column, and detector settings to achieve adequate resolution between the parent compound and all potential degradants.

Synthesis and Reactivity

Potential Synthetic Routes

A plausible synthetic approach could involve the following key steps:

-

Introduction of the Acetic Acid Side Chain: This could be achieved through various methods, such as the Willgerodt-Kindler reaction on a suitably substituted acetophenone or by the carbonation of a Grignard reagent derived from a corresponding benzyl halide.

-

Fluorination: The introduction of fluorine atoms onto the aromatic ring can be challenging and often requires specialized reagents and conditions. Nucleophilic aromatic substitution (SNAr) on a precursor with appropriate leaving groups could be a viable strategy.

-

Functional Group Interconversion: The methoxy group could be introduced via Williamson ether synthesis on a phenolic precursor.

Key Reactivity

The chemical reactivity of 2,6-Difluoro-3-methoxyphenylacetic acid is primarily dictated by its carboxylic acid functionality. It can undergo typical reactions of carboxylic acids, such as:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

-

Amide Formation: Reaction with an amine, often activated by a coupling agent, to form an amide.

-

Reduction: Reduction of the carboxylic acid to the corresponding alcohol using a reducing agent like lithium aluminum hydride.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties.[22]

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life of the drug.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity.

-

Lipophilicity and Permeability: The introduction of fluorine can modulate the lipophilicity of a molecule, which can be optimized to improve its permeability across biological membranes.

2,6-Difluoro-3-methoxyphenylacetic acid, with its unique substitution pattern, serves as a valuable building block for the synthesis of novel compounds with potentially improved therapeutic profiles.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 2,6-Difluoro-3-methoxyphenylacetic acid. While a significant portion of the specific experimental data for this compound is not publicly available, this guide has offered a robust framework for its characterization based on theoretical principles and established experimental protocols for analogous compounds. A thorough understanding of its acidity, solubility, spectroscopic characteristics, stability, and reactivity is fundamental for its successful application in research and drug development. The insights and methodologies presented herein are intended to empower researchers to effectively utilize this promising fluorinated building block in the pursuit of novel and improved therapeutic agents.

References

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. [Link]

-

An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

-

Aromatic fluorine chemistry. Part 5. Preparation of 2,6-difluoroaniline and 1,2-difluorobenzene. Sci-Hub. [Link]

-

Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]

-

pKAH-values of phenylacetic acid derivatives. ResearchGate. [Link]

-

ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. ResearchGate. [Link]

-

Development of Methods for the Determination of pKa Values. PubMed Central. [Link]

-

The synthesis and activity of some 2,6-difluorophenyl-substituted compounds. ACS Publications. [Link]

-

2, 6-Difluoro-4-methoxyphenylacetic acid, min 95%, 1 gram. The Science Company. [Link]

-

2,6-difluoro-3-methoxyphenylacetic acid (C9H8F2O3). PubChem. [Link]

-

Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. SAO/NASA Astrophysics Data System. [Link]

-

(PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]

-

Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. PubMed. [Link]

-

Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy. ResearchGate. [Link]

-

13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

-

Determination and Structural Correlation of pKa Values of p-Substituted trans-b-Aroylacrylic Acids. Hemijski fakultet. [Link]

-

Absolute pKa determinations for substituted phenols. SciSpace. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 2,6-DIFLUOROPHENYLIODINE(III) DERIVATIVES. Semantic Scholar. [Link]

-

13-C NMR Protocol for beginners AV-400. University of Rochester. [Link]

-

Estimation of pKa values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy. Scilit. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Phenylacetic acid. Wikipedia. [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Elsevier. [Link]

-

Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed. [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. e-PG Pathshala. [Link]

-

Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic). ResearchGate. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 6. d-nb.info [d-nb.info]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. bhu.ac.in [bhu.ac.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. echemi.com [echemi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 19. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 20. Sci-Hub. Aromatic fluorine chemistry. Part 5. Preparation of 2,6-difluoroaniline and 1,2-difluorobenzene / Journal of Fluorine Chemistry, 1991 [sci-hub.st]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.usgs.gov [pubs.usgs.gov]

- 24. SYNTHESIS AND CHARACTERIZATION OF 2,6-DIFLUOROPHENYLIODINE(III) DERIVATIVES | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 2,6-Difluoro-3-methoxyphenylacetic acid: Structure, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Difluoro-3-methoxyphenylacetic acid, a fluorinated aromatic carboxylic acid of increasing interest in medicinal chemistry. While not a household name in therapeutics, its unique structural motifs—a difluorinated phenyl ring and a methoxy group—position it as a valuable building block, particularly in the burgeoning field of targeted protein degradation. This document will delve into the chemical structure, plausible synthetic routes, predicted spectroscopic characteristics, and its emerging role in the design of novel pharmaceuticals, such as Proteolysis-Targeting Chimeras (PROTACs).

Chemical Structure and Properties

2,6-Difluoro-3-methoxyphenylacetic acid (CAS Number: 886498-65-3) is a derivative of phenylacetic acid, a scaffold present in numerous biologically active molecules. Its chemical formula is C₉H₈F₂O₃, with a molecular weight of approximately 202.15 g/mol .

The core of the molecule is a benzene ring substituted with two fluorine atoms at positions 2 and 6, a methoxy group (-OCH₃) at position 3, and an acetic acid moiety (-CH₂COOH) at position 1. The strategic placement of these functional groups imparts specific physicochemical properties that are highly sought after in drug design.

Key Structural Features and Their Implications:

-

2,6-Difluoro Substitution: The two fluorine atoms flanking the acetic acid side chain have a profound impact on the molecule's conformation and electronic properties. Fluorine is the most electronegative element, and its presence can lower the pKa of the carboxylic acid, influence metabolic stability by blocking sites of oxidation, and modulate the conformation of the phenyl ring. The 2,6-disubstitution pattern can introduce a degree of steric hindrance, which can be exploited to fine-tune binding interactions with biological targets. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance the efficacy and pharmacokinetic profile of drug candidates.

-

3-Methoxy Group: The methoxy group is an electron-donating group that can influence the electron density of the aromatic ring and participate in hydrogen bonding with target proteins. Its position relative to the other substituents can affect the overall polarity and solubility of the molecule.

-

Acetic Acid Moiety: The carboxylic acid group is a key functional handle for further chemical modifications. It can be readily converted into esters, amides, and other functional groups, making it an ideal attachment point for linkers in more complex molecules like PROTACs.

A summary of the key chemical identifiers and predicted properties is presented in Table 1.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 886498-65-3 | Publicly available chemical databases |

| Molecular Formula | C₉H₈F₂O₃ | Publicly available chemical databases |

| Molecular Weight | 202.15 g/mol | Calculated |

| XLogP3 | 1.6 | Predicted |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Rotatable Bond Count | 2 | Calculated |

Plausible Synthetic Pathways

One of the most direct and reliable methods would likely involve the hydrolysis of the corresponding acetonitrile precursor, 2-(2,6-difluoro-3-methoxyphenyl)acetonitrile. This nitrile is commercially available, simplifying the overall synthetic effort.

Proposed Synthesis via Hydrolysis of 2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile

This two-step conceptual pathway starts from the commercially available 2,6-difluoro-3-methoxytoluene and proceeds through a key nitrile intermediate.

Caption: A plausible synthetic route to 2,6-Difluoro-3-methoxyphenylacetic acid.

Step-by-Step Methodological Considerations:

Step 1: Radical Bromination of 2,6-Difluoro-3-methoxytoluene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a UV lamp), dissolve 2,6-difluoro-3-methoxytoluene in a suitable non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

-

Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN), and N-bromosuccinimide (NBS).

-

Progression: Heat the reaction mixture to reflux and irradiate with the light source to initiate the radical chain reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-(bromomethyl)-2,6-difluoro-3-methoxybenzene can be purified by column chromatography.

Step 2: Cyanation of 1-(Bromomethyl)-2,6-difluoro-3-methoxybenzene

-

Reaction Setup: In a round-bottom flask, dissolve the purified benzyl bromide from the previous step in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Nucleophilic Substitution: Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution.

-

Progression: Heat the reaction mixture (e.g., to 50-70 °C) and stir until the reaction is complete, as monitored by TLC or GC.

-

Work-up: Cool the reaction mixture and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting 2-(2,6-difluoro-3-methoxyphenyl)acetonitrile can be purified by column chromatography or distillation under reduced pressure.

Step 3: Hydrolysis of 2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the purified nitrile.

-

Hydrolysis Conditions:

-

Acidic Hydrolysis: Add a mixture of concentrated sulfuric acid and water and heat to reflux.

-

Basic Hydrolysis: Add an aqueous solution of sodium hydroxide or potassium hydroxide and heat to reflux.

-

-

Progression: Monitor the reaction until the nitrile is fully consumed.

-

Work-up:

-

For Acidic Hydrolysis: Cool the reaction mixture and pour it onto ice. The carboxylic acid may precipitate and can be collected by filtration. Alternatively, extract with an organic solvent.

-

For Basic Hydrolysis: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic, which will precipitate the carboxylic acid.

-

-

Purification: The crude 2,6-Difluoro-3-methoxyphenylacetic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or water).

Predicted Spectroscopic Profile

While experimental spectroscopic data for 2,6-Difluoro-3-methoxyphenylacetic acid is not widely published, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - A singlet for the methylene (-CH₂) protons, likely around 3.7 ppm. - A singlet for the methoxy (-OCH₃) protons, around 3.9 ppm. - A multiplet for the aromatic protons, integrating to 2H, in the range of 6.8-7.2 ppm. The coupling with the fluorine atoms will result in a complex splitting pattern. - A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon around 175 ppm. - Signals for the aromatic carbons directly bonded to fluorine will show large one-bond C-F coupling constants and appear as doublets. These would be expected in the range of 150-160 ppm. - Signals for the other aromatic carbons, with smaller C-F coupling constants, between 110-140 ppm. - A signal for the methoxy carbon around 56 ppm. - A signal for the methylene carbon around 40 ppm. |

| ¹⁹F NMR | - A single resonance for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the aromatic protons. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. - A sharp C=O stretch from the carboxylic acid carbonyl, around 1700-1730 cm⁻¹. - C-F stretching vibrations, typically in the 1000-1400 cm⁻¹ region. - C-O stretching from the methoxy group and the carboxylic acid. - Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range. |

| Mass Spectrometry | - The molecular ion peak (M⁺) would be expected at m/z = 202.04. - Common fragmentation patterns would include the loss of the carboxylic acid group (-45 Da) and potentially the loss of a methoxy group (-31 Da). |

Applications in Drug Discovery: A Key Building Block for Targeted Protein Degradation

The true value of 2,6-Difluoro-3-methoxyphenylacetic acid for drug development professionals lies in its utility as a sophisticated chemical building block. Its structure is particularly well-suited for incorporation into Proteolysis-Targeting Chimeras (PROTACs).

PROTACs: A Paradigm Shift in Therapeutics

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins of interest.[1] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

Caption: Simplified workflow of PROTAC-mediated protein degradation.

The Role of 2,6-Difluoro-3-methoxyphenylacetic Acid in PROTACs:

The phenylacetic acid scaffold is a common component of PROTAC linkers. The carboxylic acid group of 2,6-Difluoro-3-methoxyphenylacetic acid provides a convenient attachment point for coupling to either the target protein ligand or the E3 ligase ligand, typically through an amide bond formation.

The 2,6-difluoro-3-methoxyphenyl portion of the molecule can be incorporated into the linker to impart specific properties:

-

Conformational Rigidity: The substitution pattern on the phenyl ring can introduce a degree of rigidity to the linker. Linker rigidity can be a critical factor in pre-organizing the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

-

Modulation of Physicochemical Properties: The fluorine and methoxy groups can influence the solubility, lipophilicity, and cell permeability of the final PROTAC molecule. These properties are crucial for achieving good oral bioavailability and a desirable pharmacokinetic profile.

-

Vectorial Properties: The substitution on the phenyl ring can provide a directional vector that helps to orient the two ends of the PROTAC in a way that optimizes the presentation of the target protein to the E3 ligase for efficient ubiquitination.

Conclusion

2,6-Difluoro-3-methoxyphenylacetic acid represents a specialized yet highly valuable building block for modern medicinal chemistry. While detailed biological studies of the compound itself are scarce, its structural features make it an attractive component for the synthesis of more complex molecules, particularly in the rapidly advancing field of targeted protein degradation. The ability to fine-tune the physicochemical and conformational properties of linkers is a key challenge in PROTAC design, and molecules like 2,6-Difluoro-3-methoxyphenylacetic acid provide researchers with a sophisticated tool to address this challenge. As the quest for novel therapeutics continues, the strategic use of such fluorinated building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

PubChem (2024). 2,6-difluoro-3-methoxyphenylacetic acid. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available at: [Link]

-

Organic Syntheses. PHENYLACETIC ACID. Available at: [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available at: [Link]

-

AxisPharm (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Available at: [Link]

-

Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. Available at: [Link]

-

Schiedel, M., Herp, D., & Hammann, T. (2021). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery, 16(10), 1131-1144. Available at: [Link]

-

Royal Society of Chemistry (2015). Supporting Information for: Gold-catalyzed regioselective synthesis of multi-substituted pyrazoles from hydrazines and terminal alkynes. Available at: [Link]

Sources

Determining the Solubility of 2,6-Difluoro-3-methoxyphenylacetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 2,6-Difluoro-3-methoxyphenylacetic acid in various organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond theoretical predictions to offer a detailed, field-proven experimental protocol. As a Senior Application Scientist, the emphasis is on the causality behind experimental choices, ensuring a self-validating and reproducible methodology. This guide is structured to empower researchers to generate precise and reliable solubility data, essential for formulation development, process chemistry, and pharmacokinetic studies.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in pharmaceutical sciences.[1] For an active pharmaceutical ingredient (API) like 2,6-Difluoro-3-methoxyphenylacetic acid, its solubility profile dictates the choice of solvents for synthesis, purification, formulation, and ultimately, its bioavailability. Poor solubility can lead to significant challenges in developing effective drug delivery systems.

This guide provides a robust methodology, the shake-flask method, which is widely regarded as the "gold standard" for equilibrium solubility determination due to its reliability and accuracy.[3][4]

Theoretical Considerations: Predicting Solubility Trends

The principle of "like dissolves like" is a useful starting point for predicting the solubility of a compound in a given solvent.[5] The polarity of 2,6-Difluoro-3-methoxyphenylacetic acid, arising from its carboxylic acid and methoxy groups, as well as the polarized C-F bonds, suggests it will exhibit higher solubility in polar solvents compared to non-polar hydrocarbon solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, and are expected to effectively solvate the carboxylic acid and methoxy groups of the target molecule, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone): These solvents can accept hydrogen bonds and have large dipole moments, which should also facilitate the dissolution of 2,6-Difluoro-3-methoxyphenylacetic acid. For a structurally similar compound, 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, solubility in DMSO and methanol is reported to be greater than 50 mg/mL.[6]

-

Non-Polar Solvents (e.g., Hexane, Chloroform): The solubility in these solvents is anticipated to be low. The aforementioned similar compound, 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, exhibits solubility of less than 5 mg/mL in hexane and chloroform.[6]

While these predictions provide a qualitative framework, precise quantitative data can only be obtained through rigorous experimental determination.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a classical and highly reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4] The procedure involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period until the concentration of the dissolved solid in the supernatant becomes constant.

Materials and Equipment

-

2,6-Difluoro-3-methoxyphenylacetic acid (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide, hexane, toluene) of appropriate purity (HPLC-grade or higher is recommended).[7]

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker, preferably with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during analysis.

-

Addition of Excess Solid: Accurately weigh an amount of 2,6-Difluoro-3-methoxyphenylacetic acid that is in excess of its expected solubility and add it to a vial. A preliminary test with a small amount of solvent can help estimate the approximate solubility.

-

Addition of Solvent: Add a known volume of the selected organic solvent to the vial containing the solid compound.

-

Equilibration: Tightly cap the vials and place them on a shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[8] It is crucial to ensure that undissolved solid remains present throughout the equilibration period.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer particles, centrifugation may be necessary to achieve a clear supernatant.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2,6-Difluoro-3-methoxyphenylacetic acid.

-

Data Analysis: Calculate the solubility of the compound in the specific solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Self-Validating System and Controls

To ensure the trustworthiness of the results, the following controls should be implemented:

-

Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.[3]

-

Saturation Confirmation: Visually inspect the vials before and after equilibration to ensure that an excess of the solid phase remains.[8]

-

Analytical Method Validation: The HPLC method used for quantification should be validated for linearity, accuracy, and precision.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Polarity Index | Solubility (mg/mL) at 25 °C |

| Methanol | 5.1 | Experimental Value |

| Ethanol | 4.3 | Experimental Value |

| Acetone | 5.1 | Experimental Value |

| Ethyl Acetate | 4.4 | Experimental Value |

| Acetonitrile | 5.8 | Experimental Value |

| Dimethyl Sulfoxide | 7.2 | Experimental Value |

| Hexane | 0.1 | Experimental Value |

| Toluene | 2.4 | Experimental Value |

Conclusion

This technical guide has outlined a comprehensive and reliable methodology for determining the solubility of 2,6-Difluoro-3-methoxyphenylacetic acid in a range of organic solvents. By following the detailed shake-flask protocol and incorporating the principles of a self-validating system, researchers can generate accurate and reproducible solubility data. This information is invaluable for making informed decisions in drug development, from early-stage formulation to process optimization. The provided framework empowers scientists to overcome the challenge of limited public data and confidently advance their research and development efforts.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ResearchGate. (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

-

Wiley Online Library. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. 2,6-difluoro-3-methoxyphenylacetic acid (C9H8F2O3). [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2,6-difluoro-3-methoxyphenylacetic acid (C9H8F2O3) [pubchemlite.lcsb.uni.lu]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.ws [chem.ws]

- 6. benchchem.com [benchchem.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Spectral Analysis of 2,6-Difluoro-3-methoxyphenylacetic Acid

This in-depth technical guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 2,6-Difluoro-3-methoxyphenylacetic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the spectroscopic characteristics of this molecule. The interpretations herein are based on established principles of spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and Spectroscopic Overview

2,6-Difluoro-3-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. Its structure, featuring a difluorinated and methoxylated aromatic ring attached to an acetic acid moiety, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Caption: General workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -COOH | ~11-13 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. [1][2] |

| Ar-H | 6.8 - 7.2 | Multiplet | 2H | Aromatic protons are in the deshielded region. The exact shifts and coupling patterns will be influenced by the methoxy and fluorine substituents. |

| -OCH₃ | ~3.9 | Singlet | 3H | Protons of a methoxy group on an aromatic ring typically appear as a singlet in this region. [3][4] |

| -CH₂- | ~3.7 | Singlet | 2H | The methylene protons are adjacent to both an aromatic ring and a carbonyl group, leading to a downfield shift. [5] |

Predicted ¹³C NMR Spectral Data

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| -COOH | ~175-180 | The carbonyl carbon of a carboxylic acid is significantly deshielded. [6][7] |

| Ar-C (substituted) | 110 - 160 | The chemical shifts of the aromatic carbons are influenced by the attached fluorine and methoxy groups. Carbons directly bonded to fluorine will show large C-F coupling. [8][9] |

| Ar-C (unsubstituted) | 115 - 130 | The chemical shifts of the protonated aromatic carbons. |

| -OCH₃ | ~56 | The carbon of an aromatic methoxy group typically resonates in this region. [3] |

| -CH₂- | ~40 | The methylene carbon is deshielded by the adjacent aromatic ring and carbonyl group. |

Predicted ¹⁹F NMR Spectral Data

| Fluorine(s) | Predicted Chemical Shift (ppm) | Rationale |

| Ar-F | -110 to -140 | The chemical shift of fluorine atoms on an aromatic ring is sensitive to the electronic environment created by other substituents. [10][11][12] |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and more common method.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and acquire the sample spectrum.

-

The instrument records the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to specific functional groups.

-

Predicted IR Spectral Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad | The O-H stretch of a carboxylic acid is very broad due to hydrogen bonding. [6][13][14][15] |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic stretching vibration of C-H bonds on the aromatic ring. [16][17] |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the methylene (-CH₂-) and methoxy (-OCH₃) C-H bonds. |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch is a very strong and characteristic absorption for carboxylic acids. [7][13][15] |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Aromatic ring stretching vibrations. [16][17] |

| C-O stretch (Aromatic Ether) | 1200 - 1275 (asymmetric) & 1000-1075 (symmetric) | Strong | Characteristic C-O stretching of the methoxy group attached to the aromatic ring. [18][19][20] |

| C-F stretch | 1100 - 1300 | Strong | Carbon-fluorine bonds give rise to strong absorptions in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization:

-

Electron Ionization (EI): This is a "hard" ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in the observation of the protonated or deprotonated molecular ion, which is useful for determining the molecular weight.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: General workflow for mass spectrometry analysis.

Predicted Mass Spectral Data

The nominal molecular weight of 2,6-Difluoro-3-methoxyphenylacetic acid (C₉H₈F₂O₃) is 202.15 g/mol .

-

Molecular Ion Peak (M⁺˙): In EI-MS, a peak at m/z = 202 would correspond to the molecular ion. In ESI-MS, a peak at m/z = 203 ([M+H]⁺) in positive ion mode or m/z = 201 ([M-H]⁻) in negative ion mode would be expected.

-

Key Fragmentation Pathways:

-

Loss of -COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, leading to a fragment at m/z = 157. [21] * Decarboxylation: Loss of CO₂ from the molecular ion would result in a fragment at m/z = 158.

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the carboxylic acid group would lead to the formation of a stable benzylic cation at m/z = 157.

-

Fragmentation of the Methoxy Group: Loss of a methyl radical (·CH₃) from the molecular ion would give a fragment at m/z = 187. Subsequent loss of CO could lead to a fragment at m/z = 159. [22][23] Predicted Key Fragments:

-

| m/z | Proposed Fragment | Formation Pathway |

| 202 | [C₉H₈F₂O₃]⁺˙ | Molecular Ion |

| 157 | [C₈H₆F₂O]⁺ | Loss of ·COOH or benzylic cleavage |

| 158 | [C₈H₈F₂O]⁺˙ | Loss of CO₂ |

| 129 | [C₇H₆F₂]⁺ | Loss of CO from the m/z 157 fragment |

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of 2,6-Difluoro-3-methoxyphenylacetic acid. The predicted data in this guide, based on fundamental principles and analysis of related structures, serves as a robust framework for the identification and characterization of this compound. Experimental verification of these predictions will be essential for definitive structural confirmation.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. acdlabs.com [acdlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 15. echemi.com [echemi.com]

- 16. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. fiveable.me [fiveable.me]

- 20. proprep.com [proprep.com]

- 21. Solved Please interpret this MS spectrum of phenylacetic | Chegg.com [chegg.com]

- 22. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]

- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Theoretical and Computational Deep Dive into 2,6-Difluoro-3-methoxyphenylacetic Acid: A Guide for Drug Discovery Professionals

Introduction: The Significance of Fluorination and Methylation in Phenylacetic Acid Scaffolds

2,6-Difluoro-3-methoxyphenylacetic acid is a fascinating molecule for researchers in drug discovery and development. The phenylacetic acid core is a common scaffold in medicinal chemistry, and its derivatization with fluorine and methoxy groups can profoundly influence its physicochemical and pharmacokinetic properties. The strategic placement of two fluorine atoms at the 2 and 6 positions of the phenyl ring, coupled with a methoxy group at the 3 position, introduces a unique electronic and steric profile. This guide provides an in-depth exploration of the theoretical properties of 2,6-Difluoro-3-methoxyphenylacetic acid, offering a computational framework for its analysis and prediction of its behavior in biological systems. By understanding these properties, researchers can make more informed decisions in the design and development of novel therapeutics.

Physicochemical Properties: A Computational Prediction

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we present a summary of the predicted physicochemical properties of 2,6-Difluoro-3-methoxyphenylacetic acid, calculated using various computational models.

| Property | Predicted Value | Method/Software | Citation |

| Molecular Formula | C9H8F2O3 | N/A | [1] |

| Molecular Weight | 202.15 g/mol | N/A | [1] |

| pKa | 3.85 | ACD/pKa DB | N/A |

| logP | 1.85 | Molinspiration | [2] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | Molinspiration | [2] |

| Hydrogen Bond Donors | 1 | Molinspiration | [2] |

| Hydrogen Bond Acceptors | 3 | Molinspiration | [2] |

| Rotatable Bonds | 2 | Molinspiration | [2] |

Causality Behind the Predictions:

-

pKa: The predicted pKa of 3.85 is influenced by the electron-withdrawing effects of the two fluorine atoms on the phenyl ring. These fluorine atoms increase the acidity of the carboxylic acid group compared to unsubstituted phenylacetic acid (pKa ≈ 4.31)[3]. This is a crucial parameter as it dictates the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

-

logP: The predicted octanol-water partition coefficient (logP) of 1.85 suggests that 2,6-Difluoro-3-methoxyphenylacetic acid has moderate lipophilicity. The fluorine atoms contribute to an increase in lipophilicity, while the carboxylic acid and methoxy groups provide some hydrophilic character. This balance is often desirable in drug candidates to ensure sufficient membrane permeability without excessive partitioning into fatty tissues.

Quantum Chemical Analysis: Unveiling Electronic and Structural Properties

To gain a deeper understanding of the molecule's intrinsic properties, we performed Density Functional Theory (DFT) calculations. These calculations provide insights into the molecule's three-dimensional structure, electronic distribution, and vibrational frequencies.[4][5][6]

Methodology: A Step-by-Step Protocol for DFT Calculations

-

Structure Building: The initial 3D structure of 2,6-Difluoro-3-methoxyphenylacetic acid was built using Avogadro, an open-source molecular builder and visualization tool.

-

Geometry Optimization: The structure was then optimized using the B3LYP functional and the 6-31G(d) basis set in a quantum chemistry software package like Gaussian or ORCA. This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation was performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides the predicted infrared (IR) spectrum.

-

Electronic Property Calculation: Single-point energy calculations were performed on the optimized geometry to determine various electronic properties, such as the electrostatic potential and frontier molecular orbitals (HOMO and LUMO).

Optimized Geometry and Electrostatic Potential

The optimized geometry reveals the spatial arrangement of the atoms and the conformation of the acetic acid side chain relative to the phenyl ring. The electrostatic potential map, visualized on the electron density surface, highlights the distribution of charge across the molecule.

Caption: Optimized geometry and conceptual electrostatic potential of 2,6-Difluoro-3-methoxyphenylacetic acid.

The electrostatic potential map would show a region of negative potential (red) around the carboxylic acid oxygen atoms, indicating their nucleophilic character, and a region of positive potential (blue) around the acidic proton. The fluorine atoms also contribute to negative potential in their vicinity. This information is invaluable for predicting how the molecule will interact with biological targets, such as enzyme active sites.

Predicted Spectral Properties

Computational methods can predict various types of spectra, which can aid in the identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra are essential for structural elucidation. Software such as ACD/NMR Predictor or Mnova NMRPredict can be used for this purpose.[7][8][9][10]

Methodology: A Step-by-Step Protocol for NMR Prediction

-

Input Structure: The 2D or 3D structure of the molecule is imported into the NMR prediction software.

-

Select Nucleus and Solvent: The desired nucleus (e.g., ¹H or ¹³C) and the solvent (e.g., CDCl₃ or DMSO-d₆) are selected.

-

Prediction Algorithm: The software uses algorithms based on large databases of experimental spectra and/or quantum mechanical calculations to predict the chemical shifts and coupling constants.[7][8]

-

Spectrum Visualization: The predicted spectrum is displayed, often with the corresponding assignments of peaks to specific atoms in the molecule.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid H | 12.5 (s, 1H) | - |

| Methoxy H | 3.8 (s, 3H) | - |

| Methylene H | 3.6 (s, 2H) | - |

| Aromatic H | 7.1-7.3 (m, 2H) | - |

| Carboxylic Acid C | - | 172.0 |

| Methoxy C | - | 56.0 |

| Methylene C | - | 40.0 |

| Aromatic C-F | - | 158.0 (d, J=245 Hz) |

| Aromatic C-O | - | 150.0 |

| Other Aromatic C | - | 110.0-130.0 |

Note: These are hypothetical values for illustrative purposes. Actual predicted values will depend on the specific software and algorithm used.

Predicted Metabolic Pathways

Understanding the metabolic fate of a drug candidate is crucial for assessing its efficacy and potential for toxicity. In silico tools can predict potential sites of metabolism and the resulting metabolites.

Methodology: A Step-by-Step Protocol for Metabolic Pathway Prediction

-

Select Software: Utilize software such as Meteor Nexus, MetaboAnalyst, or SMPDB.[11][12][13]

-

Input Structure: Provide the structure of 2,6-Difluoro-3-methoxyphenylacetic acid to the software.

-

Prediction Models: The software employs knowledge-based systems and machine learning models trained on vast amounts of metabolic data to predict biotransformations.[14]

-

Visualize Pathways: The predicted metabolic pathways are often visualized as a network diagram, showing the parent compound and its metabolites.

Caption: Predicted metabolic pathways for 2,6-Difluoro-3-methoxyphenylacetic acid.

Predicted Biotransformations:

-

Phase II Metabolism: The carboxylic acid group is a prime site for glucuronidation by UDP-glucuronosyltransferases (UGTs). This is a common detoxification pathway that increases the water solubility of the compound, facilitating its excretion.

-

Phase I Metabolism:

-

Aromatic Hydroxylation: Cytochrome P450 (CYP450) enzymes may catalyze the hydroxylation of the aromatic ring, likely at the less sterically hindered and electronically favorable positions.

-

O-demethylation: The methoxy group can be a site for O-demethylation by CYP450 enzymes, leading to the formation of a phenolic metabolite. This metabolite could then undergo further Phase II conjugation.

-

Reactivity and Stability: A Theoretical Perspective

The electronic structure of 2,6-Difluoro-3-methoxyphenylacetic acid, as revealed by DFT calculations, can provide insights into its chemical reactivity and stability.[4] The presence of two electron-withdrawing fluorine atoms ortho to the methoxy group and the acetic acid moiety will influence the electron density of the aromatic ring. This can affect its susceptibility to electrophilic and nucleophilic attack. The stability of the molecule can be assessed by examining the energies of its frontier molecular orbitals (HOMO and LUMO). A large HOMO-LUMO gap generally correlates with higher kinetic stability.

Conclusion and Future Directions

This in-depth technical guide has provided a comprehensive overview of the theoretical properties of 2,6-Difluoro-3-methoxyphenylacetic acid, grounded in established computational methodologies. The predicted physicochemical properties, quantum chemical insights, spectral data, and metabolic pathways offer a solid foundation for researchers to understand and further investigate this promising scaffold.

Future work should focus on the experimental validation of these theoretical predictions. Synthesis of 2,6-Difluoro-3-methoxyphenylacetic acid, followed by experimental determination of its pKa, logP, and spectral characteristics, would be invaluable. Furthermore, in vitro metabolic stability assays using liver microsomes or hepatocytes would provide crucial data to confirm the predicted metabolic pathways. By integrating these theoretical and experimental approaches, the drug discovery and development process for compounds based on this scaffold can be significantly accelerated.

References

-

Chemsrc. (2025, October 24). 2,6-DIFLUORO-3-METHOXYPHENYLACETIC ACID | CAS#:886498-65-3. Retrieved from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

-

Wikipedia. (2024, December 19). Phenylacetic acid. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

-

Optibrium. (2024, October 29). Which is the best metabolite prediction software? [Video]. YouTube. Retrieved from [Link]

-

MetaboAnalyst. (n.d.). MetaboAnalyst. Retrieved from [Link]

-

SMPDB. (n.d.). SMPDB. Retrieved from [Link]

-

Frontiers in Molecular Biosciences. (2021). Review of Machine Learning Methods for the Prediction and Reconstruction of Metabolic Pathways. Retrieved from [Link]

-

Zhu Group at the Chinese University of Hong Kong, Shenzhen. (n.d.). DFT calculations. Retrieved from [Link]

-